molecular formula C14H12O4 B14193612 4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol CAS No. 834918-74-0

4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol

Cat. No.: B14193612
CAS No.: 834918-74-0
M. Wt: 244.24 g/mol
InChI Key: QGRSVVHNOXVSLO-UHFFFAOYSA-N
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Description

4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol is a compound that belongs to the class of stilbenoids. Stilbenoids are a type of natural phenol and are known for their antioxidant properties. This compound is structurally related to resveratrol, a well-known antioxidant found in red wine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol typically involves the reaction of 2,4-dihydroxybenzaldehyde with 2,4-dihydroxyacetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a model compound for studying stilbenoid chemistry and reactivity.

    Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of antioxidant additives for food and cosmetic products.

Mechanism of Action

The mechanism of action of 4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol involves its ability to scavenge reactive oxygen species (ROS) through electron transfer and proton-coupled electron transfer (PCET) mechanisms. The compound’s catechol moiety plays a crucial role in its antioxidant activity by donating electrons to neutralize ROS. This process helps protect cells from oxidative damage and may contribute to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Resveratrol: Another well-known stilbenoid with antioxidant properties.

    Piceatannol: A hydroxylated derivative of resveratrol with enhanced antioxidant activity.

    Oxyresveratrol: A tetrahydroxystilbene with potent antioxidant and anti-inflammatory properties.

Uniqueness

4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol is unique due to its specific hydroxylation pattern, which may confer distinct reactivity and biological activity compared to other stilbenoids. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

CAS No.

834918-74-0

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

4-[2-(2,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol

InChI

InChI=1S/C14H12O4/c15-11-5-4-10(13(17)8-11)3-1-9-2-6-12(16)14(18)7-9/h1-8,15-18H

InChI Key

QGRSVVHNOXVSLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC2=C(C=C(C=C2)O)O)O)O

Origin of Product

United States

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